7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one
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Overview
Description
7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole core linked to a diazepane ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Diazepane Ring Formation: The diazepane ring is often synthesized separately, starting from benzylamine and a suitable dihaloalkane, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzoxazole core with the diazepane ring using a carbonyl chloride derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoxazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The benzoxazole core may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzothiazol-2-one: Similar structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
7-(4-Benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzimidazol-2-one: Similar structure but with a nitrogen atom replacing the oxygen in the benzoxazole ring.
Uniqueness
The uniqueness of 7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one lies in its specific combination of a benzoxazole core and a diazepane ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-(4-benzyl-1,4-diazepane-1-carbonyl)-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(16-8-4-9-17-18(16)26-20(25)21-17)23-11-5-10-22(12-13-23)14-15-6-2-1-3-7-15/h1-4,6-9H,5,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXXGQRKDDOZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C3C(=CC=C2)NC(=O)O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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